
N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, also known as BCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. BCA belongs to the class of chromene derivatives and has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential applications in drug development. Several studies have reported that N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has been reported to exhibit anti-microbial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have reported that N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide-stimulated macrophages. N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In vivo studies have reported that N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide exhibits anti-inflammatory and anti-cancer activity in animal models.
実験室実験の利点と制限
The advantages of using N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide in lab experiments include its relatively simple synthesis method, its wide range of biological activities, and its potential applications in drug development. However, there are also limitations to using N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide research. One potential area of research is the development of new derivatives of N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide with improved solubility and bioavailability. Another area of research is the investigation of the potential applications of N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the mechanism of action of N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide needs to be further elucidated to fully understand its biological activities.
合成法
The synthesis of N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves the reaction of 3-benzoyl-4-chlorophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain the final compound, N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide. The synthesis of N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has been reported in several studies, and the yield of the final product varies depending on the reaction conditions.
特性
IUPAC Name |
N-(3-benzoyl-4-chlorophenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO4/c24-18-11-10-15(12-17(18)22(27)14-6-2-1-3-7-14)25-23(28)21-13-19(26)16-8-4-5-9-20(16)29-21/h1-13H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHXTKOAUAQMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2881417.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2881420.png)
![Ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2881421.png)
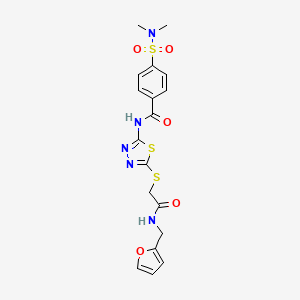
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2881424.png)
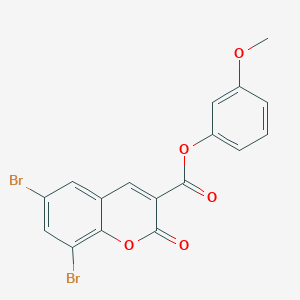
![N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2881429.png)
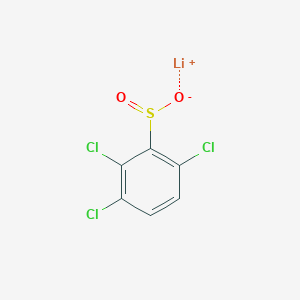
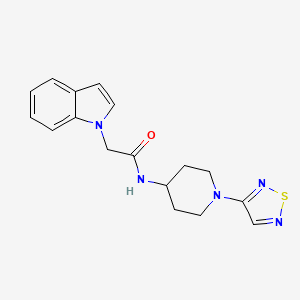
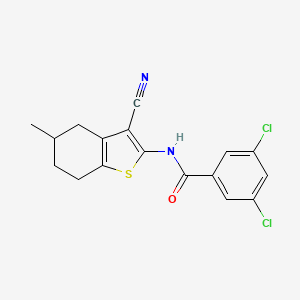
![1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2881433.png)